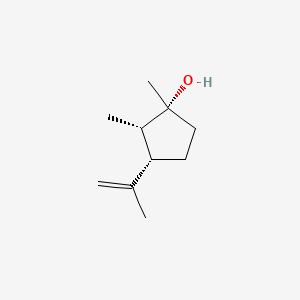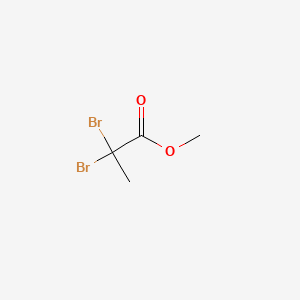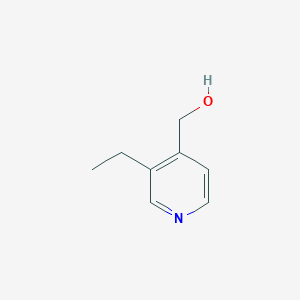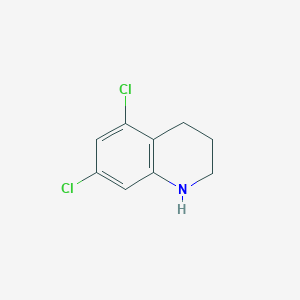
Carbamic acid, 1,6-hexanediylbis-, bis(9H-fluoren-9-ylmethyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Bis(9H-fluorene-9-ylmethoxycarbonyl)-1,6-hexanediamine: is a synthetic organic compound characterized by the presence of two fluorene groups attached to a hexanediamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis(9H-fluorene-9-ylmethoxycarbonyl)-1,6-hexanediamine typically involves the reaction of 1,6-hexanediamine with 9H-fluorene-9-ylmethoxycarbonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions: N,N’-Bis(9H-fluorene-9-ylmethoxycarbonyl)-1,6-hexanediamine can undergo various chemical reactions, including:
Oxidation: The fluorene groups can be oxidized to form fluorenone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The methoxycarbonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents, such as palladium on carbon for hydrogenation reactions.
Major Products Formed:
Oxidation: Fluorenone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted fluorene derivatives, depending on the reagents used.
Aplicaciones Científicas De Investigación
N,N’-Bis(9H-fluorene-9-ylmethoxycarbonyl)-1,6-hexanediamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of N,N’-Bis(9H-fluorene-9-ylmethoxycarbonyl)-1,6-hexanediamine involves its interaction with specific molecular targets. The fluorene groups can engage in π-π stacking interactions with aromatic residues in proteins, while the hexanediamine backbone can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
N,N’-Bis(9H-fluorene-9-ylmethoxycarbonyl)-L-cystine diethyl ester: Similar in structure but contains a cystine backbone instead of hexanediamine.
N,N’-Bis(9H-fluorene-9-ylmethoxycarbonyl)-L-lysine: Contains a lysine backbone, offering different reactivity and applications.
Uniqueness: N,N’-Bis(9H-fluorene-9-ylmethoxycarbonyl)-1,6-hexanediamine is unique due to its hexanediamine backbone, which provides flexibility and distinct reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in material science and medicinal chemistry.
Propiedades
Fórmula molecular |
C36H36N2O4 |
|---|---|
Peso molecular |
560.7 g/mol |
Nombre IUPAC |
9H-fluoren-9-ylmethyl N-[6-(9H-fluoren-9-ylmethoxycarbonylamino)hexyl]carbamate |
InChI |
InChI=1S/C36H36N2O4/c39-35(41-23-33-29-17-7-3-13-25(29)26-14-4-8-18-30(26)33)37-21-11-1-2-12-22-38-36(40)42-24-34-31-19-9-5-15-27(31)28-16-6-10-20-32(28)34/h3-10,13-20,33-34H,1-2,11-12,21-24H2,(H,37,39)(H,38,40) |
Clave InChI |
XRAMEHQSATYLEQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















